
1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is structurally similar to the natural cannabinoid delta-9-tetrahydrocannabinol (THC) found in cannabis, but it is much more potent and has a longer duration of action. CP-47,497 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide acts on the endocannabinoid system by binding to and activating cannabinoid receptors in the brain and other parts of the body. This activation leads to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide are complex and varied. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to regulate gene expression, leading to changes in protein synthesis and cellular function. 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its potency and specificity. Because it is a synthetic cannabinoid, it can be precisely dosed and controlled, allowing for more accurate and reproducible results. However, there are also limitations to its use, including the potential for toxicity and the need for specialized equipment and techniques.
未来方向
There are many potential future directions for research involving 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Another area of interest is its potential use in the development of new drugs that target the endocannabinoid system. Overall, 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide is a promising tool for scientific research that has the potential to lead to new insights into the endocannabinoid system and its role in health and disease.
合成方法
1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is complex and beyond the scope of this paper, but it involves the use of specialized equipment and techniques to ensure the purity and quality of the final product.
科学研究应用
1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been used to investigate the effects of cannabinoids on neuronal signaling, synaptic plasticity, and neuroinflammation. 1-(2-Chlorophenyl)sulfonylpiperidine-4-carboxamide has also been used to study the effects of cannabinoids on various disease models, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
属性
分子式 |
C12H15ClN2O3S |
|---|---|
分子量 |
302.78 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H15ClN2O3S/c13-10-3-1-2-4-11(10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16) |
InChI 键 |
KKHLJUUPXJVYIC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2Cl |
规范 SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



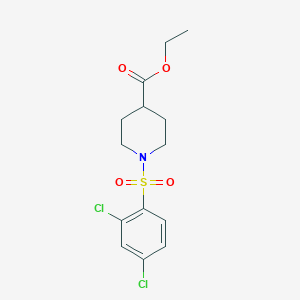
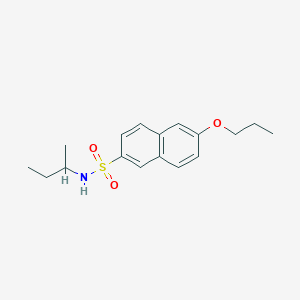
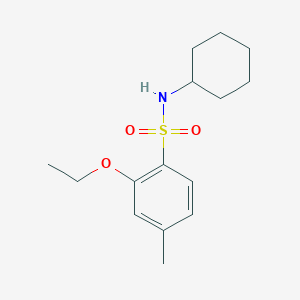
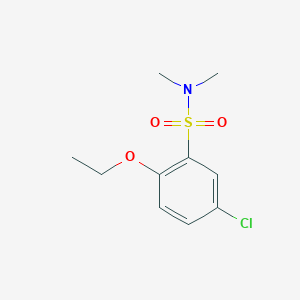

![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)

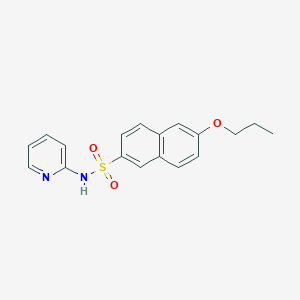


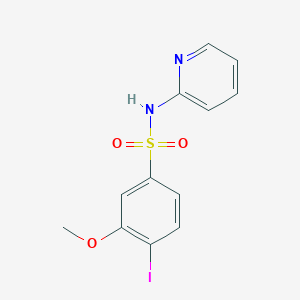


![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)